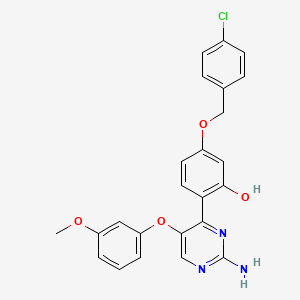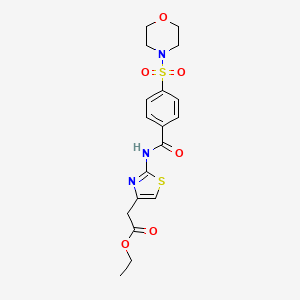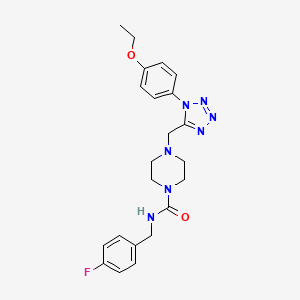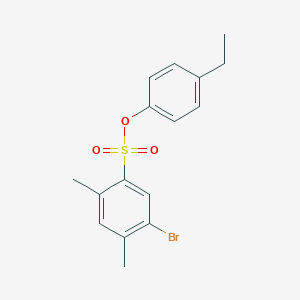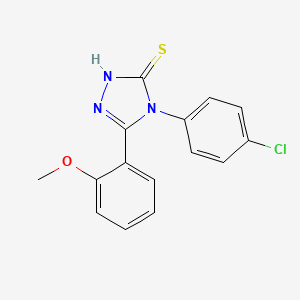
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide" is a novel molecule that may have potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, synthesis, and structural properties. For instance, compounds with the dimethylaminoethyl moiety and benzamide structure have been explored for their affinity to serotonergic receptors and potential use in migraine therapy , as well as their antitumor activity .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of key intermediates such as diazonium salts or the reaction of appropriate amines with acid chlorides or carboxylic acids . The synthesis process is designed to introduce various substituents that can modulate the biological activity and physicochemical properties of the final compound. For example, the synthesis of N,N-dimethylbenzamide diethylmercaptole involves reactions with active methylene compounds to yield α-dimethylaminobenzylidene derivatives .
Molecular Structure Analysis
Structural analysis of similar compounds has been conducted using various spectroscopic methods such as NMR, IR, and GC-MS, and confirmed by X-ray crystallography . The molecular structure, including the orientation of substituents and the conformation of the molecule, can significantly influence its biological activity and interaction with biological targets .
Chemical Reactions Analysis
Compounds with the benzamide moiety and dimethylaminoethyl side chain can undergo a variety of chemical reactions. For instance, they can react with active methylene compounds, amines, and hydrazines to form new derivatives . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the electron density and reactivity of the amide bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Substituents can affect properties such as lipophilicity, which in turn can influence DNA binding strength and cytotoxic potency . The presence of dimethylamino groups can also affect the barrier to rotation around certain bonds, which can be studied using dynamic NMR spectroscopy . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.
Aplicaciones Científicas De Investigación
Antitumor Activity and Structure-Activity Relationships
- Certain derivatives of N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide have been synthesized and evaluated for their antitumor activity. These compounds showed significant potency against tumor cells, with specific substituents enhancing cytotoxicity and reducing cardiotoxicity compared to unsubstituted parent compounds. Quantitative structure-activity relationship studies indicated a strong dependence of antitumor potency on the position and nature of substituents, highlighting the critical role of structural modification in enhancing antitumor efficacy (Sami et al., 1995); (Sami et al., 1996).
Novel Synthesis Methods
- Research has been conducted on the synthesis of related compounds using innovative methods, such as the use of COMU as a coupling reagent for the synthesis of N,N-diethyl-3-methylbenzamide (DEET), demonstrating the versatility and adaptability of synthetic techniques in producing complex organic molecules (Withey & Bajic, 2015).
Topoisomerase I-Targeting Agents
- Derivatives of N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity. These findings suggest the potential for developing new anticancer agents targeting specific cellular mechanisms (Ruchelman et al., 2004).
Sigma-2 Receptor Probes
- Studies involving radiolabeled benzamide analogues have explored their binding affinity for sigma-2 receptors, offering insights into the potential therapeutic applications of sigma-2 receptor targeting in disease treatment (Xu et al., 2005).
Gastrointestinal Prokinetic Activity
- Novel benzamide derivatives have been synthesized and examined for their pharmacological activities, revealing gastrointestinal prokinetic and antiemetic activities. These findings highlight the potential for developing new treatments for gastrointestinal disorders (Sakaguchi et al., 1992).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(2)19(15-9-10-18-16(13-15)11-12-25(18)3)14-23-22(26)17-7-6-8-20(27-4)21(17)28-5/h6-10,13,19H,11-12,14H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWGQZXGJAVXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,3-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

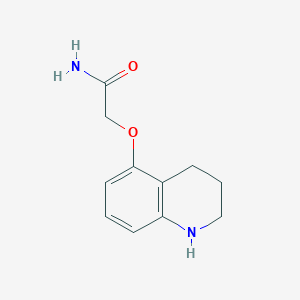
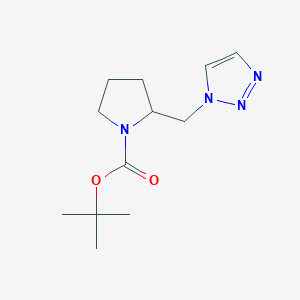
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B3009821.png)
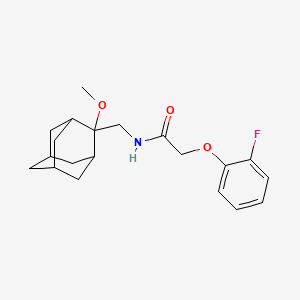
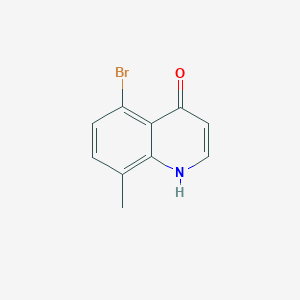
![N-(3,4-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3009825.png)
![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/no-structure.png)
![2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3009827.png)

